

A Comparative Analysis of 5,5-Diethyl-2-methylheptane and Other Common Solvents

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Compound of Interest

Compound Name: 5,5-Diethyl-2-methylheptane

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical solvents, the selection of an appropriate medium is paramount to the success of synthesis, purification, and formulation processes. This guide provides a detailed comparative study of **5,5-Diethyl-2-methylheptane** against a range of commonly used laboratory and industrial solvents. By presenting key physical and chemical properties, this document aims to equip researchers and professionals with the necessary data to make informed decisions for their specific applications.

Executive Summary

5,5-Diethyl-2-methylheptane is a branched-chain alkane with a twelve-carbon backbone. Its non-polar nature and relatively high boiling point suggest its utility in applications requiring a non-reactive, high-temperature solvent. This guide compares its properties with those of a linear alkane (n-dodecane), a branched alkane isomer mixture (isododecane), a cycloalkane (cyclohexane), an aromatic hydrocarbon (toluene), and a chlorinated solvent (dichloromethane). The selection of these comparators provides a broad spectrum of solvent characteristics, from non-polar to polar, to highlight the specific advantages and disadvantages of **5,5-Diethyl-2-methylheptane**.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key physical and chemical properties of **5,5-Diethyl-2-methylheptane** and the selected alternative solvents.

Table 1: Physical Properties of Selected Solvents

| Property | 5,5-Diethyl-2-methylheptane | n-Dodecane | Isododecane | Cyclohexane | Toluene | Dichloromethane |
|-------------------------------------|---------------------------------|---------------------------------|---------------------------------|--------------------------------|-------------------------------|---------------------------------|
| Molecular Formula | C ₁₂ H ₂₆ | C ₁₂ H ₂₆ | C ₁₂ H ₂₆ | C ₆ H ₁₂ | C ₇ H ₈ | CH ₂ Cl ₂ |
| Molecular Weight (g/mol) | 170.33 | 170.34 | ~170.34 | 84.16 | 92.14 | 84.93 |
| Boiling Point (°C) | 198 | 216.3 | 177 | 80.7 | 110.6 | 39.8 |
| Melting Point (°C) | -50.8 (est.) | -9.6 | -80 | 6.5 | -95 | -96.7 |
| Density (g/cm ³ at 20°C) | 0.7740 | 0.749 | -0.745 | 0.779 | 0.867 | 1.326 |
| Viscosity (cP at 20°C) | Data not available | 1.374 | -1.0 | 0.98 | 0.59 | 0.44 |
| Refractive Index (at 20°C) | 1.4320 | 1.422 | 1.421 | 1.426 | 1.496 | 1.424 |

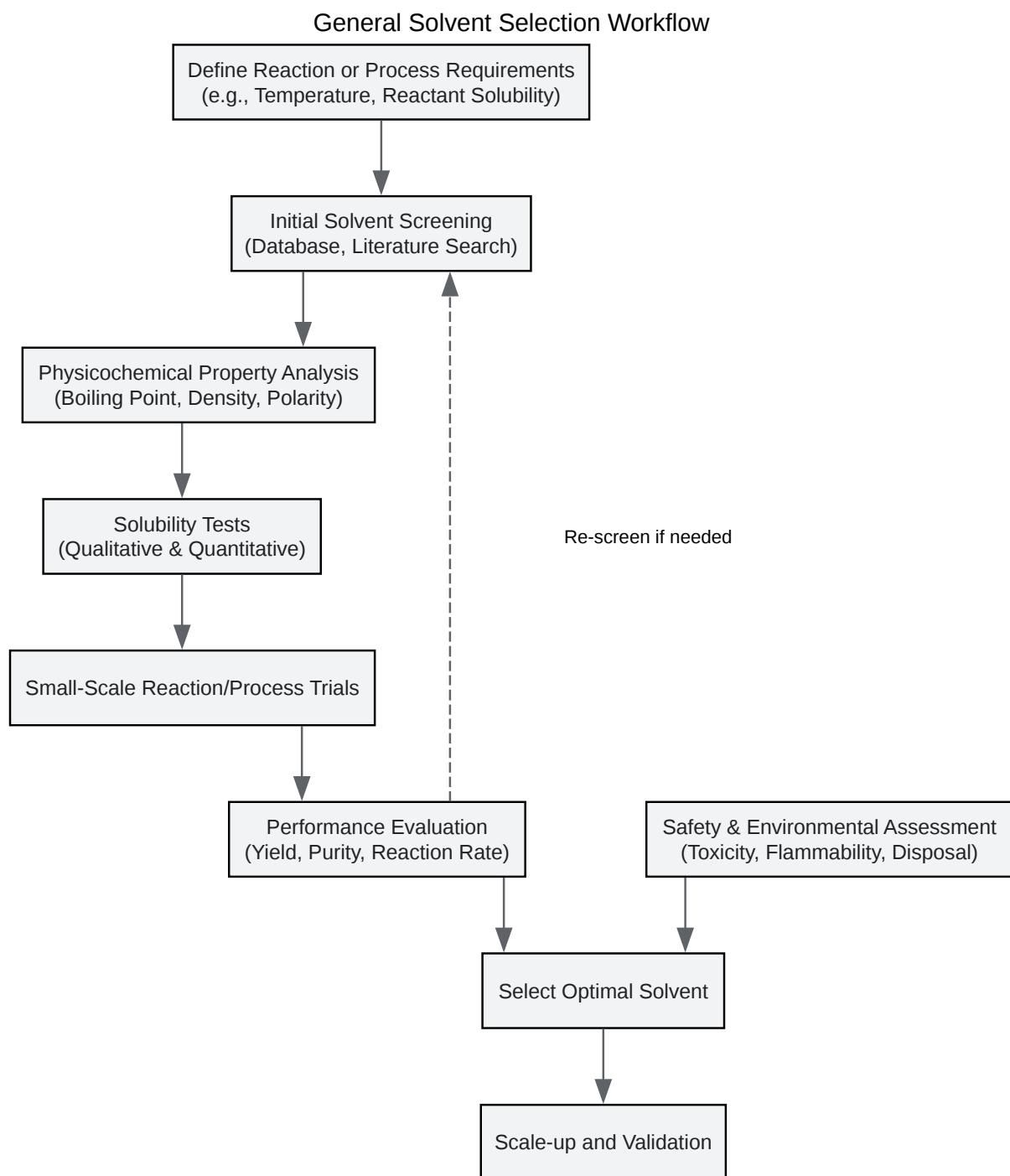
Table 2: Solvency and Safety Properties

| Property | 5,5-Diethyl-2-methylheptane | n-Dodecane | Isododecane | Cyclohexane | Toluene | Dichloromethane |
|---------------------------------------|-----------------------------|------------|-------------|------------------|----------------------|-------------------|
| Kauri-Butanol (K _b) Value | ~25-30 (est.) | ~25 (est.) | ~25 (est.) | 31 | 105[1] | 136[1] |
| Polarity | Non-polar | Non-polar | Non-polar | Non-polar | Non-polar (aromatic) | Polar aprotic |
| Flash Point (°C) | Data not available | 71 | 48 | -20 | 4 | N/A |
| Primary Hazards | Flammable | Flammable | Flammable | Highly Flammable | Flammable, Toxic | Toxic, Carcinogen |

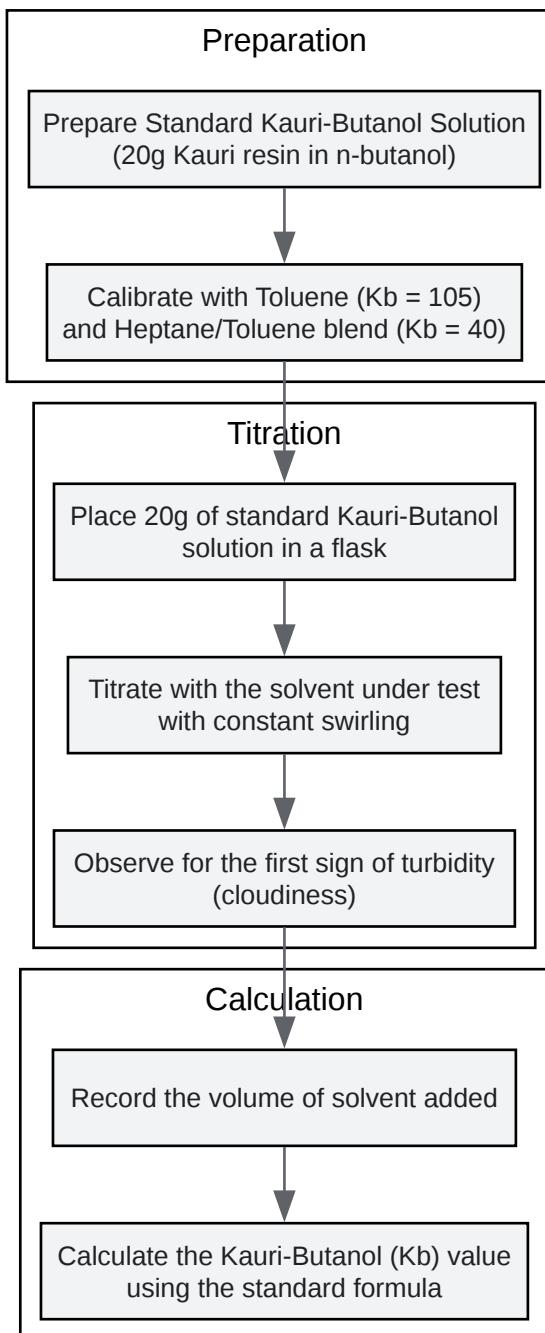
Note: Estimated values are based on trends observed in similar alkanes and should be confirmed by experimental data.

Experimental Workflows and Signaling Pathways

To provide a practical context for solvent selection and evaluation, the following diagrams illustrate a general workflow for solvent screening and a specific experimental procedure for determining solvent power.



ASTM D1133 Kauri-Butanol Value Determination

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References

- 1. techspray.com [techspray.com]
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